molecular formula C11H19NO2 B149669 trans-4-Cyclohexyl-L-proline CAS No. 130092-20-5

trans-4-Cyclohexyl-L-proline

Cat. No. B149669
CAS RN: 130092-20-5
M. Wt: 197.27 g/mol
InChI Key: XRZWVSXEDRYQGC-ZJUUUORDSA-N
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Description

Trans-4-Cyclohexyl-L-proline is a chemical compound with the molecular formula C11H19NO2 . It is an intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as Fosinopril . The hydrochloride form of this compound has the molecular formula C11H20ClNO2 .


Synthesis Analysis

The synthesis of trans-4-Cyclohexyl-L-proline involves several steps and can be optimized by adjusting the quantity of PTSA and reaction time . A short stereoselective synthesis of cis- and trans-4-hydroxyl-L-proline has also been reported .


Molecular Structure Analysis

The molecular structure of trans-4-Cyclohexyl-L-proline consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The hydrochloride form of this compound has an additional chlorine atom . The molecule contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

Trans-4-Cyclohexyl-L-proline is involved in various chemical reactions. For instance, a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid .


Physical And Chemical Properties Analysis

Trans-4-Cyclohexyl-L-proline has a melting point of 260-262 °C and a predicted boiling point of 343.9±35.0 °C . Its density is predicted to be 1.113±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Preparation

Trans-4-Cyclohexyl-L-proline serves as an important intermediate in the synthesis of several pharmaceutical compounds. For example, Kalisz et al. (2005) describe a nine-step laboratory-scale synthesis method for trans-4-Cyclohexyl-L-proline, highlighting its application in preparing fosinopril, an effective hypotensive drug (Kalisz et al., 2005). Another study by Xiao Chen et al. (2002) provides a convenient method for the synthesis of trans-4-Cyclohexyl-L-proline, emphasizing its use as a precursor for fosinopril (Xiao Chen et al., 2002).

Enzymatic Applications

Trans-4-Cyclohexyl-L-proline is also significant in enzymatic research. Hara & Kino (2009) explored novel L-proline cis-4-hydroxylases that convert free L-proline to cis-4-hydroxy-L-proline, a process relevant to industrial production of hydroxyprolines, which are valuable chiral blocks in pharmaceutical synthesis (Hara & Kino, 2009).

Analytical Methods

In analytical chemistry, Zhoujian Hu (2010) developed a method for the separation and determination of trans-4-Cyclohexyl-L-proline using reversed-phase high-performance liquid chromatography (HPLC) (Zhoujian Hu, 2010).

Novel Synthesis Strategies

Research has also focused on innovative synthesis strategies involving trans-4-Cyclohexyl-L-proline. For instance, Reddy et al. (2011) utilized trans-4-Hydroxy-L-proline for a Cu-catalyzed C–N cross-coupling reaction with aryl halides, leading to the production of N-aryl pyrroles (Reddy et al., 2011). Vaněk et al. (2009) demonstrated the use of trans-4-Hydroxy-L-proline in creating prolinol-based nucleotide analogues with potential applications in medicinal chemistry (Vaněk et al., 2009).

Biotechnological Production

Significant efforts have been directed towards the biotechnological production of trans-4-Cyclohexyl-L-proline derivatives. Wang et al. (2018) discuss the discovery of new enzymes for efficient production of trans-4-Hydroxy-L-proline from glucose, an advancement with implications for pharmaceutical manufacturing (Wang et al., 2018).

Mechanism of Action

The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Future Directions

Recent advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway . Future research could focus on further optimizing these microbial cell factories for efficient production of trans-4-hydroxy-L-proline .

properties

IUPAC Name

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWVSXEDRYQGC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431160
Record name trans-4-Cyclohexyl-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Cyclohexyl-L-proline

CAS RN

103201-78-1
Record name (4S)-4-Cyclohexyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103201-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Cyclohexyl-L-proline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Cyclohexyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-cyclohexyl-L-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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